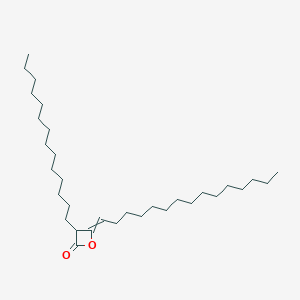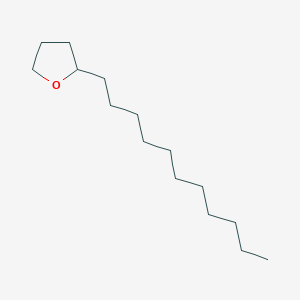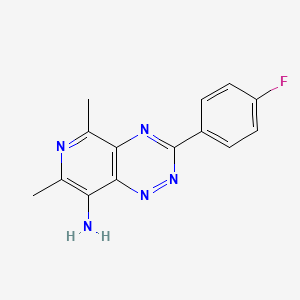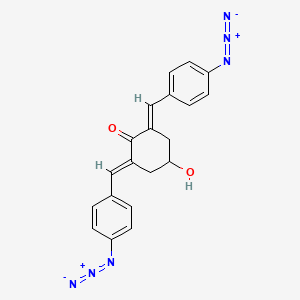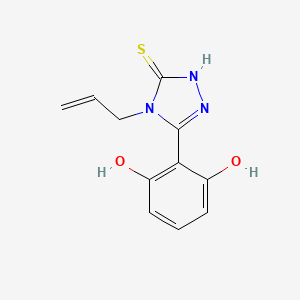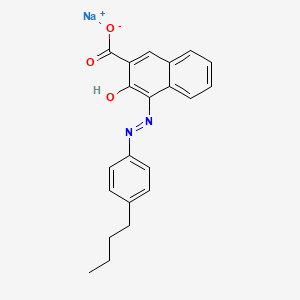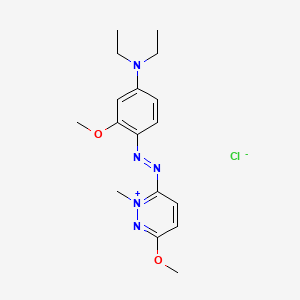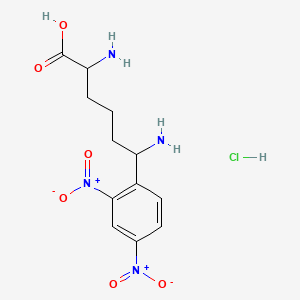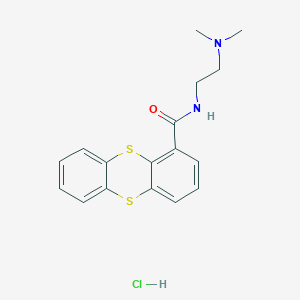
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride is a chemical compound with a complex structure that includes a thianthrene ring system and a dimethylaminoethyl group
Métodos De Preparación
The synthesis of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the thianthrene ring system. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dimethylaminoethyl group is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Análisis De Reacciones Químicas
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Thianthrene derivatives: Compounds with similar ring structures but different functional groups.
Dimethylaminoethyl derivatives: Compounds with the same side chain but different core structures. The uniqueness of this compound lies in its combination of the thianthrene ring system and the dimethylaminoethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112022-25-0 |
|---|---|
Fórmula molecular |
C17H19ClN2OS2 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]thianthrene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H18N2OS2.ClH/c1-19(2)11-10-18-17(20)12-6-5-9-15-16(12)22-14-8-4-3-7-13(14)21-15;/h3-9H,10-11H2,1-2H3,(H,18,20);1H |
Clave InChI |
BVGIIFWXKSGLHK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3S2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



